Octadecyl ferulate

Description

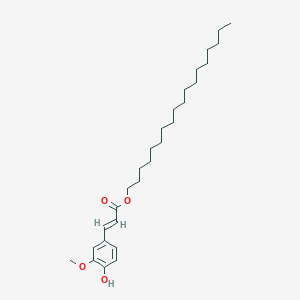

Structure

2D Structure

Properties

CAS No. |

64190-81-4 |

|---|---|

Molecular Formula |

C28H46O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

octadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C28H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-32-28(30)22-20-25-19-21-26(29)27(24-25)31-2/h19-22,24,29H,3-18,23H2,1-2H3/b22-20+ |

InChI Key |

SESLBPIXVOYQJJ-LSDHQDQOSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Octadecyl Ferulate

Natural Distribution in Plant Species

Octadecyl ferulate has been identified in several plant species, often as part of a broader group of alkyl ferulate esters. Its presence is frequently linked to plant defense mechanisms or wound-healing processes.

Withania somnifera, commonly known as Ashwagandha, has been found to contain this compound. Studies involving methanol (B129727) extracts of W. somnifera roots have led to the isolation of a mixture of long-chain alkyl ferulates, including this compound, eicosanyl ferulate, and docosanyl ferulate. These compounds were identified through spectroscopic data analysis and confirmed by synthesis sci-hub.senih.gov.

The plant Ipomoea carnea subsp. fistulosa has been reported to contain this compound. High-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to tentatively detect this compound, alongside other alkyl ferulates such as tetradecyl ferulate, pentadecyl ferulate, heptadecyl ferulate, and nonadecyl ferulate, in partially purified fractions of this species phcogcommn.orgphcogcommn.org. This compound is naturally present in Ipomoea carnea subsp. fistulosa .

Potato Wound Periderm: this compound, along with hexadecyl ferulate, has been identified as a predominant alkyl ferulate ester in the wound periderm of Solanum tuberosum (potato) tubers. These esters begin to accumulate within 3 to 7 days following wounding, suggesting a role in the plant's wound-healing response nih.govwsu.educapes.gov.brresearchgate.net. The alkyl ferulate esters were found to be specifically localized within the wound periderm nih.govwsu.educapes.gov.br.

Larix kaempferi Leaves: While specific identification of this compound in Larix kaempferi (Japanese larch) leaves is less detailed, the presence of alkyl ferulates with alkyl chain lengths up to C22 has been noted in its leaves scribd.com. Further research would be needed to confirm the specific presence and abundance of this compound in this species.

Plumeria bicolor is listed as a plant from which compounds have been identified nih.gov. However, the specific details regarding the identification of this compound within Plumeria bicolor are not elaborated upon in the provided search snippets.

Presence in Potato Wound Periderm and Larix kaempferi Leaves

Advanced Chromatographic and Spectroscopic Isolation Protocols

The isolation and identification of this compound from plant matrices typically involve a combination of extraction, fractionation, and advanced analytical techniques.

Solvent Extraction and Fractionation: A common initial step involves solvent-based extraction. For instance, in Ipomoea carnea, sequential extraction using solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol, is employed. The resulting fractions are then subjected to chromatographic purification, often using silica (B1680970) gel column chromatography with specific solvent systems like hexane-ethyl acetate mixtures . In the case of Withania somnifera, extraction might involve defatting with hexane, followed by maceration with methanol. Subsequent fractionation using solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, n-butanol) is performed, with High-Performance Liquid Chromatography (HPLC) used for separation teikyomedicaljournal.com.

Chromatographic Techniques: HPLC is a crucial technique for separating and purifying alkyl ferulates. Studies on potato tubers have utilized HPLC protocols specifically developed for the separation of ferulic acid esters of various 1-alkanols nih.govwsu.educapes.gov.brresearchgate.net. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC) are also employed for the analysis and identification of these compounds teikyomedicaljournal.com.

Spectroscopic Identification: Once isolated, compounds are identified using spectroscopic methods. Mass spectrometry, particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is vital for the tentative detection and structural elucidation of alkyl ferulates in complex plant extracts phcogcommn.orgphcogcommn.org. Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS) and Electronic Circular Dichroism (ECD) data analysis, provides definitive structural confirmation sci-hub.senih.gov. Characteristic mass spectra are often used to identify these ester compounds nih.gov.

Compound List

Synthetic Strategies and Derivatization Approaches for Octadecyl Ferulate

Preparation of Related Long-Chain Alkyl Ferulates for Comparative Studies

The synthesis of long-chain alkyl ferulates, including octadecyl ferulate, eicosanyl ferulate, and docosanyl ferulate, is crucial for comparative research. These derivatives are often prepared to investigate structure-activity relationships, particularly concerning their antioxidant, lipophilic, and biological properties. By modifying the alkyl chain length, researchers can elucidate how these structural variations influence the compound's efficacy in various applications, such as in cosmetic formulations or as potential modulators of biological pathways.

Synthesis of Eicosanyl and Docosanyl Ferulates

Eicosanyl ferulate (C20) and docosanyl ferulate (C22) are long-chain esters of ferulic acid that have been synthesized for various research purposes, including comparative biological activity studies. These syntheses typically involve the esterification of ferulic acid with the corresponding long-chain fatty alcohols, eicosanol (B47690) and docosanol.

Several synthetic methodologies have been employed for the preparation of these compounds:

Mixed Anhydride Method: This approach involves reacting ferulic acid with ethyl chloroformate to form a mixed anhydride, followed by reaction with the desired fatty alcohol in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), and subsequent deprotection steps if necessary mdpi.comsci-hub.se. This method has been utilized to synthesize octadecyl, eicosanyl, and docosanyl ferulates, often starting from an inseparable mixture of these compounds mdpi.comsci-hub.se.

Direct Esterification: Conventional direct esterification of ferulic acid with long-chain alcohols can be achieved using Brønsted acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction typically requires refluxing at elevated temperatures (110–130°C) for several hours under anhydrous conditions to promote ester formation and minimize hydrolysis .

Microwave-Assisted Synthesis: Microwave irradiation offers a significantly faster alternative to conventional heating for esterification reactions. For instance, the synthesis of eicosanyl ferulate using this method can be completed within 10–20 minutes at temperatures between 100–120°C, yielding 85–90% of the product . This technique enhances molecular collisions, leading to reduced reaction times and potentially higher yields compared to traditional methods mdpi.com.

Solid Acid Catalysis: Heterogeneous catalysts, such as the monoammonium salt of 12-tungstophosphoric acid, can be employed for esterification. This method allows for catalyst recovery and reuse, simplifying product isolation. The synthesis of eicosanyl ferulate using such catalysts has been reported at milder temperatures (25–30°C) over 3–5 hours, achieving yields of 80–85% .

Steglich Esterification: This method utilizes a carbodiimide (B86325) coupling reagent, such as 1,3-dicyclohexylcarbodiimide (DCC), in the presence of a nucleophilic catalyst like DMAP. This technique is effective for mild esterification, yielding hexadecyl ferulate with reported yields of approximately 76.77 ± 1.35% scielo.br.

Table 1: Synthesis Methods for Long-Chain Alkyl Ferulates (Example: Eicosanyl Ferulate)

| Method | Alcohol Used (Example) | Key Reagents/Catalysts | Typical Conditions | Reported Yield (%) | Reference |

| Conventional Esterification | Eicosanol | H₂SO₄ or p-TsOH | Reflux, 110–130°C, 6–12 hrs | Varies | |

| Microwave-Assisted | Eicosanol | (Acid catalyst implied) | 100–120°C, 300–800 W, 10–20 mins | 85–90% | |

| Solid Acid Catalysis | Eicosanol | NH₄H₂PW₁₂O₄₀ | 25–30°C, 3–5 hrs | 80–85% | |

| Steglich Esterification | Hexadecanol | DCC, DMAP | Low temperature, inert atmosphere | 76.77 ± 1.35% | scielo.br |

| Mixed Anhydride Method | C18, C20, C22 alcohols | Ferulic acid, ethyl chloroformate, DMAP | (Specific conditions not detailed for these) | Not specified | mdpi.comsci-hub.se |

Derivatization Techniques for Modified Ferulic Acid Esters

Derivatization of ferulic acid into various esters is a key strategy to modify its physicochemical properties, such as lipophilicity and solubility, thereby enhancing its utility and bioavailability in different formulations. These modifications are often explored to facilitate comparative studies of their biological activities, including antioxidant and antimicrobial effects, or their interactions with biological systems like receptors.

Common derivatization techniques involve esterification with a range of fatty alcohols, leading to esters with varying alkyl chain lengths.

Enzymatic Esterification: Lipases, such as Novozym® 435 from Candida antarctica, are widely used for the enzymatic synthesis of ferulic acid esters. This method allows for esterification with various alcohols, including those with different chain lengths (e.g., C3, C6, C9, C12), under mild reaction conditions google.comnih.gov. Enzymatic transesterification of ferulic acid derivatives like vinyl ferulate or ethyl ferulate with fatty alcohols is another approach google.comacs.org. These methods are favored for their specificity and environmental friendliness.

Chemical Esterification with Varying Chain Lengths: Chemical methods are employed to synthesize ferulic acid esters with a broad spectrum of alkyl chain lengths, from short chains (e.g., C3, C4) to very long chains (e.g., C16, C18, C20, C22, C24, C26, C28, C30, C32) mdpi.comresearchgate.netnih.gov. The choice of alcohol chain length is critical, as it significantly impacts the ester's lipophilicity, solubility, and consequently, its biological activity and application potential. For instance, longer alkyl chains enhance lipophilicity, which can improve efficacy in lipid-rich environments or penetration through biological membranes nih.govresearchgate.netnih.gov.

Microwave-Assisted Synthesis: As mentioned for specific syntheses, microwave irradiation is a versatile derivatization technique that dramatically reduces reaction times for esterification to a few minutes, often yielding higher product quantities compared to conventional heating mdpi.com.

Comparative Studies: The synthesized alkyl ferulates are then subjected to comparative analyses. For example, studies have compared the antioxidant efficacy of ferulates with different chain lengths in lipid systems researchgate.net, or evaluated their antibacterial properties by correlating activity with alkyl chain length nih.gov. Furthermore, the influence of alkyl chain length on receptor modulation, such as GABA receptor activity, has been investigated by synthesizing and testing series of these esters sci-hub.seresearchgate.net. The Hydrophilic-Lipophilic Balance (HLB) values of these long-chain esters, typically calculated to be in the range of 3.47 to 4.05 for C14-C18 ferulates, suggest potential surfactant properties, indicating uses as anti-foaming agents or emulsifiers in cosmetic formulations .

Table 2: Comparative Derivatization Techniques and Applications of Ferulic Acid Esters

| Derivatization Approach | Alcohol Chain Length (C#) | Key Reagents/Catalysts | Reaction Time | Yield (%) | Primary Application/Finding | Reference |

| Enzymatic Esterification | C3, C6, C9, C12 | Novozym 435 (Lipase) | Not specified | Not specified | Antibacterial activity evaluation; activity increased with chain length then decreased. | nih.gov |

| Chemical Esterification | C4 to C16 | (Various methods) | Varies | Varies | Antioxidant efficacy in soybean oil under frying conditions; increased with chain length. | researchgate.net |

| Chemical Esterification | C10 | (Chemical esterification) | Not specified | Not specified | Antioxidant capacity in oil-based emulsions. | mdpi.com |

| Chemical Esterification | C14, C16, C18 | (Chemical synthesis) | Not specified | Not specified | Potential cosmetic ingredients (antioxidant, anti-foaming, emulsifying). HLB values: 3.47-4.05. | |

| Microwave-Assisted | Various alcohols | (Acid catalyst) | 3-5 mins | Higher | Significantly faster than conventional methods for alkyl ferulate synthesis. | mdpi.com |

| Mixed Anhydride Method | C18, C20, C22 | Ferulic acid, ethyl chloroformate, DMAP | Not specified | Not specified | Synthesis for GABA receptor modulation studies. Docosanyl ferulate IC50: 7.9 μM. | sci-hub.seresearchgate.net |

Compound List:

Docosanyl ferulate

Eicosanyl ferulate

this compound

Ferulic acid

Ethyl chloroformate

4-Dimethylaminopyridine (DMAP)

Eicosanol

Docosanol

1,3-Dicyclohexylcarbodiimide (DCC)

p-Toluenesulfonic acid (p-TsOH)

Sulfuric acid (H₂SO₄)

Propyl ferulate

Hexyl ferulate

Nonyl ferulate

Lauryl ferulate

Tetradecyl ferulate

Hexadecyl ferulate

Caffeic acid

p-Coumaric acid

Sinapic acid

Vinyl ferulate

Ethyl ferulate

Tributyrin

Feruloyl butyryl glycerides (FBGs)

1(3)-Feruloyl monobutyryl glyceride (FMG)

1(3)-Feruloyl dibutyryl glyceride (FDG)

Phytosterols

γ-Oryzanol

Withanolides

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For octadecyl ferulate, both 1D and 2D NMR techniques are invaluable for confirming the presence of the ferulic acid moiety and the long octadecyl chain, as well as their linkage.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their neighboring protons through spin-spin coupling. For this compound, the ¹H NMR spectrum is expected to show characteristic signals corresponding to:

The long aliphatic octadecyl chain, typically exhibiting a complex series of multiplets for the methylene (B1212753) (-CH₂-) groups and a triplet for the terminal methyl (-CH₃) group.

The ferulic acid portion, which includes olefinic protons on the propenoate chain, aromatic protons on the phenyl ring, a methoxy (B1213986) group (-OCH₃), and a phenolic hydroxyl group (-OH). The trans configuration of the double bond in the ferulic acid moiety is usually evident from the large coupling constant (typically around 16 Hz) between the two olefinic protons researchgate.net.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The ¹³C NMR spectrum of this compound would reveal distinct signals for:

The carbonyl carbon of the ester linkage.

The olefinic carbons.

The aromatic carbons, including those bearing substituents (hydroxyl, methoxy) and those that are protonated.

The methoxy carbon.

The various methylene and methyl carbons of the octadecyl chain.

While specific, comprehensive ¹H and ¹³C NMR data for this compound were not detailed in the reviewed literature snippets, these techniques are consistently cited as crucial for structural confirmation and purity assessment researchgate.netresearchgate.netchemfaces.com.

For structurally related compounds like octacosyl ferulate, important HMBC correlations have been observed, including those between protons on the alkyl chain (e.g., H-1') and the ester carbonyl carbon (C-9), as well as correlations between protons on the ferulic acid moiety (e.g., H-2', 3-OCH₃, OH) and carbons on the aromatic ring and the ester linkage researchgate.net. These types of long-range correlations are critical for confirming the esterification site and the precise arrangement of atoms within the molecule, providing definitive evidence for the structure of this compound. Techniques like HSQC (Heteronuclear Single Quantum Coherence) are also valuable for correlating proton and directly bonded carbon signals, aiding in assignments researchgate.netipb.pt.

1H NMR and 13C NMR Data Analysis

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of compounds, as well as providing information about fragmentation patterns, which aid in structural identification.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound. This compound has been tentatively detected using HRESIMS in various plant extracts phcogcommn.orgphcogcommn.org. HRESIMS offers mass accuracy typically within 5 ppm, which is crucial for distinguishing between compounds with very similar nominal masses and confirming the proposed molecular formula phcogcommn.org.

Electrospray Ionization Mass Spectrometry (ESIMS) is a soft ionization technique commonly used for polar and thermally labile compounds. For this compound, ESIMS has provided key molecular ion information. For example, compound 3, identified as this compound, exhibited protonated ([M+H]⁺) and sodiated ([M+Na]⁺) molecular ions at m/z 447 and 469, respectively, along with a dimer ion at m/z 915 [2M+Na]⁺ core.ac.uk. Another study reported ion peaks at m/z 501, 473, and 445 for mixtures containing this compound sci-hub.se. These observed masses are consistent with the molecular formula C₂₈H₄₆O₄, which has a calculated monoisotopic mass of 446.3447 Da for the neutral molecule.

Table 1: Key Mass Spectrometry Data for this compound

| Technique | Observed Ion (m/z) | Assignment | Reference |

| ESIMS | 447 | [M+H]⁺ | core.ac.uk |

| ESIMS | 469 | [M+Na]⁺ | core.ac.uk |

| ESIMS | 915 | [2M+Na]⁺ | core.ac.uk |

| ESIMS | 501, 473, 445 | Various ions | sci-hub.se |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation and identification of volatile and semi-volatile compounds, particularly lipids nih.gov. GC-MS analysis has been instrumental in identifying this compound within complex lipid mixtures nih.govacs.org. The method typically involves separating the compounds using a capillary GC column, followed by detection and mass analysis in the MS detector. Identification is often achieved by comparing the mass spectra of the eluted peaks with spectral libraries (e.g., NIST) and with data from authentic standards or literature nih.gov. GC-MS can also be used to analyze derivatized forms of this compound, such as trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and chromatographic behavior nih.govacs.orgresearchgate.net. This technique has confirmed the presence of this compound and related long-chain alkyl ferulates in various biological matrices nih.govacs.org.

Compound List:

this compound

Ferulic acid

Octadecanol

Octacosyl ferulate

Mechanistic Investigations of Octadecyl Ferulate S Biological Interactions

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Inhibition of Lipid Peroxidation in Model Membranes

Lipid peroxidation is a destructive process that damages cell membranes, leading to oxidative stress and cellular dysfunction. Octadecyl ferulate has demonstrated a significant capacity to inhibit lipid peroxidation in model membrane systems. Studies utilizing liposomes, which mimic cellular membranes, have shown that OF can protect against radical-induced damage. Specifically, in phosphatidylcholine (PC) liposomes challenged with azobis(2-Methylpropionamidine) dihydrochloride (B599025) (AAPH), hexyl, octyl, and 2-ethyl-1-hexyl ferulates, including OF, exhibited higher inhibitory effects compared to other alkyl ferulates and ferulic acid itself mdpi.com. It is hypothesized that these ferulates, due to their lipophilic nature, position themselves near the membrane surface, effectively intercepting and reacting with peroxyl radicals generated in the aqueous phase, thereby preventing the propagation of lipid peroxidation mdpi.com. The lipid peroxidation inhibition capacity (LPIC) assay, which measures the ability of antioxidants to protect a lipophilic fluorescent probe within a model membrane from AAPH-generated radicals, is a key methodology employed to quantify this protective effect researchgate.net.

Conformational Factors Influencing Antioxidant Potency in Membrane Models

The structural arrangement and orientation of this compound within a lipid bilayer are crucial for its antioxidant efficacy. Research indicates that OF, when incorporated into a 1,2-dioleoylphosphocholine liposome (B1194612) bilayer at a 5-mol% concentration, induces the formation of domains within the membrane researchgate.net. Phase behavior measurements have confirmed that OF increases the transition temperature of phospholipids, suggesting a stabilizing effect on the liposomal structure researchgate.net. Fluorescence measurements further reveal that OF stabilizes liposomes against leakage and maintains its antioxidant capacity within these structures researchgate.net. Importantly, OF appears to orient itself such that its feruloyl moiety, the part responsible for radical scavenging, remains positioned within the hydrophilic region of the bilayer, facilitating interaction with radicals in the aqueous environment researchgate.net. Molecular modeling calculations support this, indicating that OF's antioxidant activity is primarily influenced by its interactions within the bilayer environment researchgate.net.

Comparative Antioxidant Activity with Parent Ferulic Acid and Other Derivatives

This compound generally exhibits potent antioxidant activity, though its comparison with ferulic acid and other derivatives reveals nuanced differences. In general, ferulic acid esters, including OF, have shown antioxidant activity that correlates with their radical scavenging capacity. Studies evaluating antioxidant activity using systems like DPPH and ABTS assays have indicated that while ferulic acid itself is highly effective, esterification can modify this activity science.gov. In some contexts, the esterification of ferulic acid has resulted in increased activity, particularly when considering interactions with lipid substrates science.gov. For instance, hexyl, octyl, and 2-ethyl-1-hexyl ferulates were found to be more active in inhibiting liposome oxidation induced by AAPH than other alkyl ferulates and ferulic acid mdpi.com. However, a broader comparison across various alkyl ferulates suggests that while the length of the alkyl chain can influence activity, the aromatic substitution pattern plays a more significant role mdpi.com. In DPPH and ABTS assays, longer-chain octyl esters, including octyl ferulate, generally required higher concentrations to achieve 50% radical scavenging compared to their parent acids, indicating a potentially lower antioxidant capacity in these specific assays, although they still possess notable properties mdpi.com.

Enzymatic Modulation and Inhibitory Mechanisms

Beyond its general antioxidant properties, this compound has been investigated for its specific interactions with enzymes, particularly in the context of viral replication.

HIV-1 Reverse Transcriptase (RT) Inhibition

This compound has been identified as a compound with inhibitory activity against HIV-1 Reverse Transcriptase (RT) unica.itunica.it. HIV-1 RT is a crucial enzyme for viral replication, possessing both DNA polymerase (DP) and ribonuclease H (RNase H) activities. Studies have explored the mechanisms by which OF and related compounds interfere with these functions.

RNase H Function Modulation

Research has indicated that esterification of ferulic acid with long alkyl chains, such as the octadecyl chain in OF, is essential for the inhibition of the RNase H function of HIV-1 RT unica.it. Tetradecyl ferulate, a similar long-chain ester, demonstrated an RNase H IC50 value of 12.4 µM unica.it. While the exact mechanism of OF's modulation of RNase H is not fully detailed in the provided snippets, the esterification is highlighted as a key factor for this specific inhibitory activity unica.it.

RDDP Function Impact

While OF has shown activity against the RNase H function of HIV-1 RT, its impact on the RNA-dependent DNA polymerase (RDDP) function appears to be less pronounced. For example, tetradecyl ferulate, a related compound, exhibited an RNase H IC50 value of 12.4 µM but had an IC50 value greater than 100 µM in the RDDP assay unica.it. This suggests that the inhibitory potency of OF and similar long-chain ferulates is more specifically directed towards the RNase H activity rather than the DNA polymerase activity of HIV-1 RT.

Compound List

this compound

Ferulic acid

Hexyl ferulate

Octyl ferulate

2-ethyl-1-hexyl ferulate

Tetradecyl ferulate

Eicosanyl ferulate

Docosanyl ferulate

Sinapate

Octyl sinapate

Octyl caffeate

Hexadecyl ferulate

Hexadecyl p-coumarate

Octadecyl p-coumarate

Eicosyl p-coumarate

Octadecyl caffeate

Caffeic acid

Trolox

Lauryl gallate

Withasomniferolide B

Withanolide B

Withanolide A

(-)-epicatechin (B1671481) 3-gallate

Apigenin

Genkwanin

Hispidulin

Cirsimaritin

4,5-di-O-caffeoylquinic acid

3,5-di-O-caffeoylquinic acid

3,4-di-O-caffeoylquinic acid

3,5-di-O-caffeoylquinic acid methyl ester

3,4,5-tri-O-caffeoylquinic acid methyl ester

3-O-caffeoylquinic acid

4-O-caffeoylquinic acid

5-O-caffeoylquinic acid

N-oleylcaffeamide

Oleyl ferulate

Glyceryl ferulate

Diglyceryl ferulate

Tocopheryl ferulate

FA rutinoside

Compound e27

N3 (inhibitor)

GC376 (inhibitor)

SARS-CoV-2 Main Protease (Mpro) Inhibition (In Silico Studies)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a significant target for antiviral drug development. In silico studies have explored the potential of ferulic acid (FA) derivatives, including compounds structurally related to this compound, to inhibit Mpro activity.

Molecular Docking and Binding Affinity Analysis

Molecular docking simulations are employed to predict the binding modes and affinities of compounds to the Mpro active site. Studies involving a panel of ferulic acid derivatives have shown that these compounds can exhibit comparable or even superior binding affinities to Mpro compared to known inhibitors like N3 and GC376 nih.govresearchgate.net. Ferulic acid itself, used as a reference ligand in some analyses, has demonstrated binding energies indicative of favorable interactions within the Mpro active site, with values around -5.88 kcal/mol for the most stable cluster nih.gov. These findings suggest that the structural modifications present in FA derivatives, such as the esterification with long-chain alcohols like octadecyl, may enhance their interaction with the Mpro target.

Molecular Dynamics Simulations for Complex Stability

To further validate the binding poses predicted by molecular docking, molecular dynamics (MD) simulations are conducted. These simulations assess the stability of the compound-Mpro complexes over time. MD studies on promising FA derivatives have confirmed the stability of their interactions with Mpro, providing evidence for the potential of these compounds to act as sustained inhibitors nih.govresearchgate.net. The stability of these complexes is crucial for understanding their efficacy as potential antiviral agents.

Neurobiological Receptor Modulation

This compound has been investigated for its effects on key neurobiological receptors, particularly the GABAA receptor, which plays a central role in inhibitory neurotransmission.

GABAA Receptor Modulatory Activity

Research has indicated that this compound exhibits modulatory activity at the GABAA receptor unica.itsci-hub.seunica.it. Specifically, studies have reported that this compound demonstrates negative modulation of the GABAA receptor unica.itunica.it. This means it may decrease the receptor's activity or its response to GABA. In contrast, related compounds like docosanyl ferulate have shown positive modulation, enhancing GABAA receptor function sci-hub.seunica.it. The structure-activity relationship studies suggest that the length of the alkyl chain in ferulate esters significantly influences their modulatory effects on the GABAA receptor sci-hub.se.

Influence on Inhibitory Postsynaptic Currents (IPSCs)

The functional consequences of GABAA receptor modulation are often assessed by examining their impact on inhibitory postsynaptic currents (IPSCs). While docosanyl ferulate has been shown to enhance GABAA-induced inhibitory postsynaptic currents with a reported IC50 of 7.9 μM sci-hub.se, the specific quantitative influence of this compound on IPSCs is not detailed in the provided literature snippets. However, its identified negative modulatory activity implies a potential decrease in the amplitude or frequency of IPSCs, though direct experimental confirmation with quantitative data for this compound's effect on IPSCs is not explicitly presented.

Cellular Response Modulation (Excluding Human Clinical Data)

Beyond specific receptor interactions, this compound has been examined for its broader effects on cellular responses, particularly its antioxidant properties.

Previous studies have reported that this compound possesses modest antioxidant activity sci-hub.se. Ferulate esters, in general, are known to exert antioxidant effects, attributed to the phenolic hydroxyl group of ferulic acid, which can scavenge free radicals and reactive oxygen species mdpi.com. The lipophilic nature imparted by the octadecyl chain can influence its distribution and efficacy in cellular environments mdpi.com. While specific quantitative data (e.g., IC50 values for antioxidant assays) for this compound are not detailed in the provided snippets, its classification as having modest antioxidant activity highlights a potential cellular protective role.

Formulation and Delivery Systems for Research Applications

Amylose-Ligand Inclusion Complexes for Bioactive Molecule Delivery

Amylose (B160209), the linear component of starch, is known for its ability to form inclusion complexes (ICs) with various small molecules, encapsulating them within its helical structure. However, ferulic acid itself does not readily form stable inclusion complexes with amylose. To overcome this limitation, lipophilic derivatives like octadecyl ferulate are synthesized, enabling effective complexation.

The formation of amylose-ligand inclusion complexes with this compound has been effectively achieved using steam jet cooking researchgate.netnih.govusda.govresearchgate.net. This method involves rapidly heating a mixture of high amylose starch and this compound under pressure. The process facilitates the interaction between the long, hydrophobic octadecyl chain of the ferulate ester and the amylose helix, leading to the formation of a stable complex. Research has demonstrated that this method can yield an amylose–this compound inclusion complex with a significant isolated yield, typically around 51.0% researchgate.netnih.govscience.gov. Minor hydrolysis (approximately 4%) of this compound has been observed under the employed steam jet-cooking conditions researchgate.netnih.govscience.govresearchgate.net.

The formation of a V-type inclusion complex, characterized by a specific crystalline structure, has been confirmed through analytical techniques such as X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) researchgate.netnih.govusda.govresearchgate.netscience.govresearchgate.netusda.govscience.gov. These techniques provide structural and thermal evidence for the encapsulation of the this compound within the amylose helix. The V-type structure indicates that the linear alkyl chain of this compound is likely situated within the single helix of amylose researchgate.net.

Extraction assays performed on the resulting complexes have revealed a significant enrichment of amylose, often exceeding 91.9% researchgate.netnih.govresearchgate.netscience.govresearchgate.netscience.gov. These complexes also contain a substantial amount of this compound, typically in the range of 70.6 ± 5.6 mg per gram of complex researchgate.netnih.govresearchgate.netscience.govresearchgate.netscience.gov. The process effectively precipitates amylose as an insoluble crystalline solid, driven by the interaction with this compound researchgate.net.

Table 1: Amylose-Octadecyl Ferulate Inclusion Complex Formation and Composition

| Parameter | Value | Reference(s) |

| Formation Method | Steam Jet Cooking | researchgate.netnih.govusda.govresearchgate.net |

| Isolated Yield | ~51.0% | researchgate.netnih.govscience.gov |

| Complex Type Confirmed by | XRD and DSC | researchgate.netnih.govusda.govresearchgate.netscience.govresearchgate.netusda.govscience.gov |

| Amylose Enrichment | 91.9 ± 4.3% | researchgate.netnih.govresearchgate.netscience.govresearchgate.netscience.gov |

| This compound Content | 70.6 ± 5.6 mg g⁻¹ | researchgate.netnih.govresearchgate.netscience.govresearchgate.netscience.gov |

| Observed Hydrolysis | ~4% of this compound | researchgate.netnih.govscience.govresearchgate.net |

V-Type Inclusion Complex Formation (XRD and DSC Confirmation)

Liposomal Encapsulation for Enhanced Integration

Liposomes, which are spherical vesicles composed of lipid bilayers, offer a versatile platform for encapsulating hydrophobic molecules like this compound. This approach can enhance the compound's stability and control its release profile, making it suitable for various research applications, including those involving topical delivery.

Research has investigated the stability of ferulate esters, including this compound, when encapsulated within liposomes and exposed to skin extracts. Studies indicate that ferulate esters, such as this compound and feruloyl glycerol (B35011), exhibit resistance to hydrolysis by skin extracts researchgate.netbvsalud.orgmdpi.com. Specifically, when this compound was tested in liposomal formulations, it was recovered intact after contact with skin extracts researchgate.netbvsalud.orgmdpi.com. This resistance is attributed to the absence of specific feruloyl esterase activity in porcine and human skin extracts, unlike other phenolic esters which can be readily hydrolyzed researchgate.netbvsalud.org. This finding highlights the potential for liposomal encapsulation to protect this compound from enzymatic degradation in biological matrices.

Table 2: Hydrolysis of Ferulate Esters by Skin Extracts

| Ferulate Ester | Formulation/Vehicle | Skin Extract Exposure | Hydrolysis Status | Reference(s) |

| This compound | Aqueous buffer | Yes | Not hydrolyzed | researchgate.netbvsalud.org |

| This compound | Microemulsion | Yes | Not hydrolyzed | researchgate.netbvsalud.org |

| This compound | Liposomes | Yes | Not hydrolyzed | researchgate.netbvsalud.org |

| Feruloyl glycerol | Not specified | Yes | Resistant | mdpi.com |

| Tyrosyl decanoate | Microemulsion | Yes | Readily hydrolyzed (within 4h) | bvsalud.org |

| Tyrosyl decanoate | Liposomes | Yes | Little hydrolysis (10-30% after 24h) | bvsalud.org |

| Hydroxytyrosyl decanoate | Liposomes | Yes | Not hydrolyzed at all | bvsalud.org |

Strategies for Improved Bioavailability and Solubility (General Derivatives)

Modifying the structure of ferulic acid, such as through esterification with different aliphatic alcohols, can significantly influence its physicochemical properties, including solubility and bioavailability. These modifications are crucial for optimizing its performance in research applications.

Alkyl ferulates, differing in the length of their aliphatic chains, exhibit varied properties. For instance, longer alkyl chains, such as the C18 chain in this compound and the C22 chain in docosyl ferulate, enhance lipophilicity. This increased lipophilicity can improve cell membrane permeability, potentially leading to better bioavailability . However, longer chains also tend to reduce aqueous solubility . Conversely, shorter alkyl chains are more commonly found in food matrices and may offer a different balance of solubility and permeability.

Beyond simple esterification, structural variations in the phenolic or aliphatic portions of ferulate derivatives can lead to distinct biochemical properties and improved functionalities . For example, derivatives with modified functional groups can exhibit enhanced antioxidant or anti-inflammatory activities. Strategies such as esterification with glycerol derivatives or conjugation with other biomolecules are explored to fine-tune the hydrophilic-lipophilic balance, thereby improving solubility and bioavailability for specific research applications mdpi.com.

Table 3: Alkyl Ferulate Chain Length and Physicochemical Properties

| Compound | Alkyl Chain Length | Lipophilicity Trend | Aqueous Solubility Trend | Potential Research Application Impact | Reference(s) |

| This compound | C18 | Enhanced | Reduced | Improved membrane permeability | |

| Docosyl ferulate | C22 | Enhanced | Reduced | Improved membrane permeability | |

| General Trend | Longer chains | Enhanced | Reduced | Better cell membrane penetration | |

| General Trend | Shorter chains | Moderate | Moderate | Common in food matrices |

Structure Activity Relationship Sar Investigations of Alkyl Ferulates

Impact of Aromatic Substitution Patterns on Activity

While the primary focus of SAR for alkyl ferulates often centers on the alkyl chain, the aromatic substitution pattern of the ferulate moiety also plays a role. Studies comparing caffeic acid esters, ferulic acid esters, and sinapic acid esters have shown that caffeic acid (with a catechol moiety) generally possesses higher antioxidant activity than ferulic acid and sinapic acid esters. This difference is attributed to the presence of the ortho-dihydroxy benzene (B151609) group in caffeates, which can chelate metals and delay lipid oxidation mdpi.combiorxiv.org. For ferulic acid derivatives, the presence of the methoxy (B1213986) group on the aromatic ring contributes to its antioxidant properties. However, specific SAR studies detailing the impact of altering the aromatic substitution patterns on octadecyl ferulate itself are less prominent in the reviewed literature compared to the influence of the alkyl chain. Generally, modifications to the aromatic ring, such as additional hydroxyl or methoxy groups, can enhance antioxidant capacity, but the specific position and type of substitution are critical nih.govnih.gov.

Conformational Flexibility and Spatial Orientation in Biological Contexts

The conformational flexibility and spatial orientation of this compound are critical for its interaction with biological membranes and macromolecules. In liposomes, this compound is oriented with its feruloyl moiety in the hydrophilic region and the long alkyl chain embedded within the lipid bilayer researchgate.net. This specific orientation is proposed to be crucial for its antioxidant activity by allowing the feruloyl group to interact with free radicals while the lipophilic tail anchors it within the membrane environment researchgate.netnih.gov.

In the context of GABAA receptor modulation, the spatial arrangement of the alkyl chain, including its flexibility and length, dictates binding affinity and efficacy. The observation that docosanyl ferulate (C22) is highly active while eicosanyl ferulate (C20) is inactive highlights the specific spatial requirements for receptor interaction sci-hub.se. Similarly, for SARS-CoV-2 Mpro, the way the long octadecyl chain folds within the enzyme's active site influences its binding pose and affinity mdpi.com. These findings underscore the importance of considering the three-dimensional structure and conformational dynamics of this compound when predicting or optimizing its biological activity.

Future Research Trajectories and Academic Perspectives

Exploration of Underexplored Biological Activities and Mechanisms

While octadecyl ferulate is primarily acknowledged for its antioxidant properties, stemming from the ferulic acid component, its full biological spectrum is yet to be comprehensively mapped. Future research should delve into other potential activities that may be influenced by the long octadecyl chain. For instance, studies could investigate its interactions with cellular membranes, given its lipophilicity, and how this impacts cellular signaling or nutrient transport. Research into its anti-inflammatory mechanisms beyond general antioxidant effects is warranted, potentially exploring specific inflammatory pathways or cytokine modulation. Furthermore, its potential as an antimicrobial agent or its role in modulating the gut microbiome, given its lipophilic nature, remains largely unexplored. Detailed mechanistic studies, employing advanced cellular and molecular biology techniques, are crucial to elucidate how this compound interacts with biological systems at a deeper level.

Advanced Computational Modeling and Simulation for Mechanistic Insights

Computational approaches offer powerful tools to predict and understand the molecular behavior of this compound. Future research should leverage advanced computational modeling and simulation techniques to gain mechanistic insights. Molecular docking studies can predict interactions with specific protein targets, such as enzymes involved in oxidative stress or inflammation, or receptors that might mediate its effects. Quantitative Structure-Activity Relationship (QSAR) studies can help identify structural features critical for specific biological activities, guiding the design of more potent derivatives. Molecular dynamics simulations can provide dynamic insights into how this compound interacts with cell membranes, protein surfaces, or other biomolecules over time, revealing conformational changes and binding affinities. These computational analyses are vital for hypothesis generation and for directing experimental investigations more efficiently.

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of this compound typically involves the esterification of ferulic acid with octadecanol. While chemical catalysis (e.g., using acids like p-toluenesulfonic acid or sulfuric acid) and enzymatic methods (e.g., using lipases or ferulic acid esterases) are established, there is scope for developing novel synthetic routes that prioritize sustainability and efficiency. Research could focus on optimizing enzymatic catalysis for higher yields, reduced reaction times, and milder conditions, potentially using immobilized enzymes or novel biocatalysts. Exploring green chemistry principles, such as solvent-free reactions or the use of biodegradable solvents, is essential. Furthermore, investigating continuous flow synthesis methods could offer advantages in terms of scalability, process control, and energy efficiency compared to traditional batch processes.

Investigations into Synergistic Effects with Other Bioactive Compounds

The potential for this compound to exhibit synergistic effects when combined with other bioactive compounds presents a promising area for future research. Synergism, where the combined effect is greater than the sum of individual effects, could lead to more potent formulations for various applications. For example, combining this compound with other antioxidants (e.g., vitamin E, other phenolic compounds) or anti-inflammatory agents could enhance its protective capabilities in skincare or therapeutic contexts. Research could systematically screen combinations of this compound with a range of established bioactive molecules, evaluating their combined efficacy in relevant assays. Understanding the molecular basis of any observed synergy, whether through complementary mechanisms or enhanced bioavailability, would be a key aspect of such investigations.

Application in Biosensors and Advanced Analytical Systems

The unique chemical structure of this compound, particularly its lipophilic tail and phenolic head, suggests potential applications in biosensing and advanced analytical systems. Future research could explore its incorporation into lipid-based sensor platforms or as a recognition element in assays designed to detect specific analytes. For instance, its ability to interact with hydrophobic environments could be leveraged in biosensors for lipid-soluble compounds or within cell membrane mimetic systems. Its antioxidant properties might also be harnessed in sensor designs that monitor oxidative stress or reactive oxygen species. Developing novel analytical methods that utilize this compound for sample preparation, extraction, or as a standard in chromatographic or spectroscopic analyses could also be a valuable research direction.

Research into Metabolic Pathways and Biotransformation of this compound

Understanding how this compound is metabolized and transformed within biological systems is critical for fully appreciating its pharmacokinetic profile and potential therapeutic applications. Future research should focus on elucidating its metabolic pathways in various organisms, including humans. This would involve identifying enzymes responsible for its hydrolysis or modification and characterizing the resulting metabolites. Investigating its biotransformation in different environmental matrices or industrial processes could also be relevant. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be essential for identifying and quantifying metabolites. Such studies will provide crucial data for assessing its bioavailability, duration of action, and potential for bioaccumulation.

Q & A

Q. What are the established methods for synthesizing and characterizing octadecyl ferulate?

this compound is synthesized via esterification of ferulic acid with octadecanol, often catalyzed by agents like p-toluenesulfonic acid or microwave-assisted protocols for efficiency . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., δH 7.61 for the α,β-unsaturated ester proton) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₂₈H₄₆O₄, 446.68 g/mol) . Isolation from plant sources, such as Synadenium glaucescens, involves chromatographic techniques like vacuum liquid chromatography (VLC) with toluene/ethyl acetate gradients .

Q. Which analytical techniques are critical for verifying the structural integrity of this compound?

Key techniques include:

- ¹H NMR : Identifies functional groups (e.g., methoxy groups at δ 3.92) and stereochemistry .

- HRESIMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 447.34) and detects trace impurities in plant extracts .

- HPLC : Quantifies purity and monitors stability under varying pH/temperature conditions .

Q. What primary biological activities have been reported for this compound?

Studies highlight its dual inhibitory activity against HIV-1 through mechanisms targeting viral entry and replication . It also exhibits antimicrobial properties, particularly against Gram-positive bacteria, likely due to membrane disruption via its lipophilic alkyl chain .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers in liposomal models?

In 1,2-dioleoylphosphocholine (DOPC) liposomes, this compound integrates into the bilayer via hydrophobic interactions, altering membrane fluidity. Spectroscopic methods (e.g., fluorescence anisotropy) quantify its partitioning coefficient, while differential scanning calorimetry (DSC) reveals phase transition perturbations . Researchers should control lipid composition and temperature to mimic physiological or pathological membranes .

Q. What role does this compound play in lignin cross-linking?

While not directly involved in lignin biosynthesis, feruloyl-CoA esters (structurally related to this compound) are incorporated into lignin via BAHD acyltransferases (e.g., OsFMT1 in rice). Overexpression of these enzymes increases lignin-bound ferulate esters, enhancing cell wall rigidity . Comparative studies with this compound could explore its potential as a monolignol conjugate in transgenic plants .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

Discrepancies often arise from variations in solvent systems (e.g., aqueous vs. organic) or impurities. Methodological steps include:

- Reproducibility checks : Replicate experiments using standardized protocols (e.g., USP dissolution apparatus) .

- Purity validation : Use HPLC-UV/HRMS to rule out degradation products .

- Statistical rigor : Apply ANOVA to assess batch-to-batch variability .

Q. What advanced mass spectrometry techniques are optimal for detecting this compound in complex plant matrices?

High-resolution electrospray ionization mass spectrometry (HRESIMS) with positive ion mode (m/z 400–500 range) enables precise detection in Ipomoea carnea and other Convolvulaceae species. Collision-induced dissociation (CID) fragments (e.g., loss of H₂O or feruloyl moiety) aid structural confirmation .

Q. How can researchers design experiments to study synergistic effects between this compound and other phenolics?

Use factorial design to test combinations with caffeic acid or curcuminoids. Measure synergy via:

- Isobolograms : Calculate combination indices (CI < 1 indicates synergy) .

- Microbial co-culture assays : Assess biofilm inhibition in Staphylococcus aureus .

Q. What computational methods predict this compound’s interactions with lipid bilayers?

Molecular dynamics (MD) simulations (e.g., GROMACS) model its insertion into bilayers. Parameters include:

Q. How should statistical analysis be applied in bioactivity studies of this compound?

Follow guidelines from Spectrochimica Acta:

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .

- Error reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons .

Methodological Frameworks

- PICOT Framework : Structure research questions around Population (e.g., lipid bilayers), Intervention (this compound), Comparison (control lipids), Outcome (membrane fluidity), and Time (acute vs. chronic exposure) .

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored synergy), Ethical, and Relevant to drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.